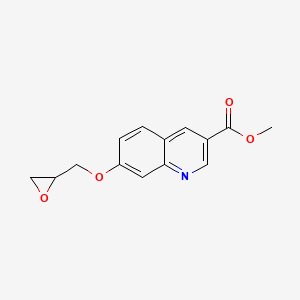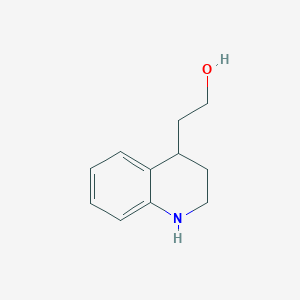
2-(1,2,3,4-tétrahydroquinolin-4-YL)éthan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is a chemical compound with the CAS Number: 5322-07-6 . It has a molecular weight of 177.25 and its IUPAC name is 2-(1,2,3,4-tetrahydro-4-quinolinyl)ethanol . It is typically in an oil form .
Molecular Structure Analysis
The InChI code for 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is 1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is an oil at room temperature . It has a molecular weight of 177.25 .Mécanisme D'action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is not fully understood. However, it has been found to interact with various cellular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain receptors.
Biochemical and Physiological Effects:
2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL in lab experiments is its potential therapeutic applications. It has also been found to have low toxicity and to be relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL. One area of research could be to further investigate its potential use as a therapeutic agent for various diseases. Another area of research could be to study its interactions with specific cellular targets in more detail. Additionally, research could be done to improve the synthesis method of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL involves the reaction of quinoline with ethylene oxide in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Réactions en cascade
Les réactions en cascade sont une stratégie très efficace pour la synthèse de produits naturels bioactifs et d'agents pharmaceutiques . Le 2-(1,2,3,4-tétrahydroquinolin-4-YL)éthan-1-OL peut être synthétisé à l'aide de réactions en cascade, qui impliquent une réduction ou une oxydation suivie d'une cyclisation, des séquences terminées par SNAr, des fermetures de cycle ou des réarrangements catalysés par un acide, des cyclisations à haute température et des processus promus par les métaux .
Synthèse de médicaments
L'échafaudage tétrahydroquinoléine, qui fait partie du this compound, contribue immensément aux stratégies de conception de médicaments synthétiques . Il améliore les approches esthétiques en synthèse totale et améliore les rendements en synthèse à grande échelle .
Activités biologiques
Les 1,2,3,4-tétrahydroquinoléines, une classe de composés qui comprend le this compound, exercent diverses activités biologiques contre divers agents pathogènes infectieux et troubles neurodégénératifs . Cela les rend précieux dans le développement de nouveaux agents thérapeutiques .
Études chémo-protéomiques
Le this compound peut être utilisé comme un petit fragment de molécule réactif de la cystéine pour des études chémo-protéomiques et de ligandabilité . Cela permet d'explorer à la fois les protéines traditionnellement médicamenteuses et les protéines « non médicamenteuses », ou difficiles à cibler .
Hydroxylation asymétrique
Le this compound peut être synthétisé par un système de biocatalyse en cascade impliquant une hydroxylation asymétrique . Ce procédé fournit des 2-substitués-1,2,3,4-tétrahydroquinolin-4-ols chiraux .
Oxydation diastéréosélective
En plus de l'hydroxylation asymétrique, le this compound peut également être synthétisé par une oxydation diastéréosélective . Ce procédé donne des 2-substitués-2,3-dihydroquinolin-4(1H)-ones chiraux .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOHIKUJGFZOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

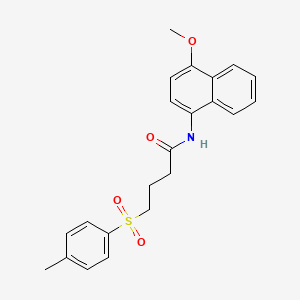
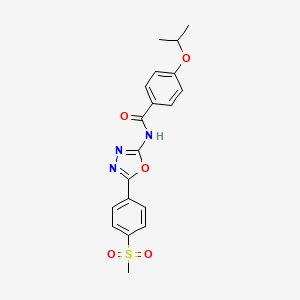
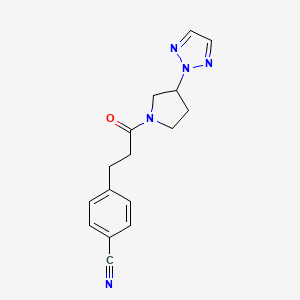
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)
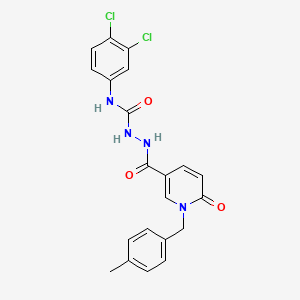
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)
